

# Early phase clinical trial results for Firibastat safety and tolerability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Firibastat, (+/-)-*

Cat. No.: *B1244659*

[Get Quote](#)

An In-depth Technical Guide to the Early-Phase Clinical Trial Safety and Tolerability of Firibastat

## Executive Summary

Firibastat (formerly RB150 or QGC001) is a first-in-class, centrally-acting inhibitor of aminopeptidase A (APA). As a prodrug, firibastat is designed to cross the blood-brain barrier, where it is converted into its active metabolite, EC33.<sup>[1]</sup> This active molecule inhibits APA, a key enzyme in the brain renin-angiotensin system (RAS) responsible for converting angiotensin II (Ang-II) to angiotensin III (Ang-III).<sup>[2]</sup> By reducing the levels of Ang-III in the brain, firibastat aims to lower blood pressure through mechanisms distinct from peripherally acting antihypertensive agents.<sup>[2][3]</sup> Early-phase clinical trials have been conducted to establish the safety, tolerability, and pharmacokinetic profile of firibastat in both healthy volunteers and hypertensive patients. This guide provides a detailed overview of the safety and tolerability findings from these foundational studies, along with the experimental protocols and the underlying mechanism of action.

## Mechanism of Action: The Brain Renin-Angiotensin System

Firibastat targets the brain's renin-angiotensin system, a critical pathway in the central regulation of blood pressure.<sup>[3]</sup> Ang-III, the primary effector peptide in this pathway, exerts several effects that lead to an increase in blood pressure, including stimulating the release of

arginine-vasopressin (AVP), increasing sympathetic nervous system activity, and inhibiting the baroreflex.[1][2]

Firibastat is a prodrug of EC33, which cannot itself cross the blood-brain barrier.[1] After oral administration, firibastat enters the brain, where the disulfide bridge linking two EC33 molecules is cleaved by cerebral reductases.[4] The released EC33 molecules then bind to and inhibit APA, blocking the conversion of Ang-II to Ang-III and thereby mitigating its hypertensive effects.[2][4]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Firibastat in the brain renin-angiotensin system.

## Early-Phase Clinical Trial Protocols

The initial clinical development of firibastat focused on evaluating its safety, tolerability, and pharmacokinetics in a series of Phase 1 and Phase 2 studies.

### Phase 1 Study (NCT01900171)

- Design: This was a double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study conducted in healthy male volunteers.[5]
- Objectives: The primary objective was to assess the safety and tolerability of firibastat. Secondary objectives included characterizing the pharmacokinetic profile of firibastat and its active metabolite, EC33.[5]
- Methodology:

- Single Ascending Dose (SAD): Subjects received a single oral dose of firibastat or placebo, with doses escalating up to 2000 mg.[6]
- Multiple Ascending Dose (MAD): Subjects received twice-daily oral doses of firibastat or placebo for a specified duration, with doses escalating up to 750 mg BID.[6]
- Safety Assessments: Included monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, urinalysis).

## Phase 2a Study (NCT02322450)

- Design: A pilot study to assess the efficacy and safety of firibastat in patients with mild-to-moderate hypertension.[6][7]
- Participants: The study enrolled 34 patients with hypertension.[6][7]
- Methodology:
  - Treatment Period: A 4-week treatment period was implemented.[5][6]
  - Dose Titration: Patients received firibastat 250 mg twice daily (BID) for the first week.[6]
  - Dose Increase: The dose was then uptitrated to 500 mg BID for the remaining three weeks.[6]
  - Safety Monitoring: Safety and tolerability were assessed through the recording of AEs, laboratory parameters, and vital signs.[5]

## Phase 2b Study (NEW-HOPE, NCT03198793)

- Design: A multicenter, open-label, dose-titrating study to evaluate the efficacy and safety of firibastat in a diverse population of overweight or obese hypertensive patients.[8][9]
- Participants: 256 hypertensive patients, including a significant proportion of Black and Hispanic individuals, were enrolled.[8][9]
- Methodology: The study involved an 8-week treatment period.

- Wash-out Period: A 2-week wash-out period where previous antihypertensive medications were discontinued.[8][9]
- Initial Dosing: Subjects received firibastat 250 mg BID orally for 2 weeks.[8][9]
- Dose Titration: If automated office blood pressure (AOBP) was >140/90 mm Hg after 2 weeks, the dose was increased to 500 mg BID.[8][9]
- Add-on Therapy: If AOBP was  $\geq 160/110$  mm Hg after one month, hydrochlorothiazide (25 mg once daily) was added to the treatment regimen.[8][9]
- Primary Endpoint: The primary endpoint was the change from baseline in systolic AOBP after 8 weeks of treatment. Safety was a key secondary endpoint.[8][9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Phase 2b (NEW-HOPE) clinical trial.

## Safety and Tolerability Results

Across early-phase trials, firibastat has been generally well-tolerated.[\[7\]](#) No severe adverse effects directly related to firibastat treatment have been consistently reported.[\[1\]\[7\]](#)

### Phase 1 Trial Data

In the Phase 1 study with healthy volunteers, firibastat was well-tolerated.[\[7\]](#)

| Parameter             | Result                                                                            | Citation               |
|-----------------------|-----------------------------------------------------------------------------------|------------------------|
| Subjects with AEs     | 5 of 42 (11.9%) in the firibastat group                                           | <a href="#">[7]</a>    |
| Total AEs             | 6 (mild to moderate)                                                              | <a href="#">[7]</a>    |
| Treatment-Related AEs | 1 event of mild, asymptomatic orthostatic hypotension 6 hours after a 500 mg dose | <a href="#">[5][7]</a> |
| Serious AEs           | None reported                                                                     | <a href="#">[7]</a>    |
| Lab Abnormalities     | No clinically significant abnormalities were found                                | <a href="#">[7]</a>    |

### Phase 2a and 2b Trial Data

The Phase 2 trials provided safety data in the target hypertensive population. The most common treatment-related adverse events were headaches and skin reactions.[\[5\]\[8\]](#)

| Trial                               | Number of Subjects    | Key Safety Findings                                                                                                                                                                                                                | Citation   |
|-------------------------------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Phase 2a<br>(NCT02322450)           | 34 (Firibastat group) | 3 subjects experienced serious AEs: vestibular disorder (<24h), skin rash with facial edema, and moderate arthralgia. No changes in biochemical safety parameters were detected.                                                   | [5][7][10] |
| Phase 2b (NEW-HOPE,<br>NCT03198793) | 256                   | 14.1% of subjects (36) experienced AEs considered related to firibastat. 7.5% (19) discontinued treatment due to AEs. No angioedema was reported. No significant changes in potassium, sodium, or creatinine levels were observed. | [5][7][8]  |

A detailed breakdown of the most frequent adverse events from the larger Phase 2b (NEW-HOPE) study is provided below.

| Adverse Event                       | Frequency in Phase 2b<br>(N=256) | Citation                                 |
|-------------------------------------|----------------------------------|------------------------------------------|
| Headache                            | 4.3% (11 subjects)               | <a href="#">[5]</a> <a href="#">[7]</a>  |
| Skin Reactions / Rash               | 3.1% (8 subjects)                | <a href="#">[5]</a> <a href="#">[8]</a>  |
| Serious AE (Erythema<br>Multiforme) | 0.4% (1 subject)                 | <a href="#">[5]</a> <a href="#">[10]</a> |

## Conclusion

The early-phase clinical trials for firibastat have established a satisfactory safety and tolerability profile. In Phase 1 studies, the drug was well-tolerated in healthy volunteers with minimal, mild, and transient adverse events.[\[7\]](#) Phase 2 trials in hypertensive patients confirmed this general tolerability, with the most common treatment-related side effects being headache and skin reactions.[\[7\]](#)[\[8\]](#) Importantly, firibastat did not cause clinically significant changes in key biochemical markers such as electrolytes and creatinine.[\[8\]](#)[\[11\]](#) While a few serious adverse events were noted, they were infrequent.[\[5\]](#)[\[7\]](#) These results supported the progression of firibastat into later-stage clinical development for the treatment of hypertension.[\[12\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Current Knowledge about the New Drug Firibastat in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Firibastat used for? [synapse.patsnap.com]
- 4. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Efficacy and Safety of Firibastat, A First-in-Class Brain Aminopeptidase A Inhibitor, in Hypertensive Overweight Patients of Multiple Ethnic Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early phase clinical trial results for Firibastat safety and tolerability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1244659#early-phase-clinical-trial-results-for-firibastat-safety-and-tolerability\]](https://www.benchchem.com/product/b1244659#early-phase-clinical-trial-results-for-firibastat-safety-and-tolerability)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)